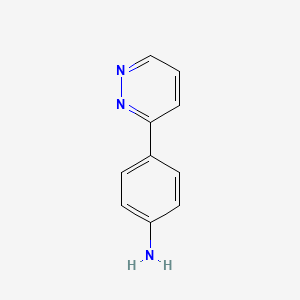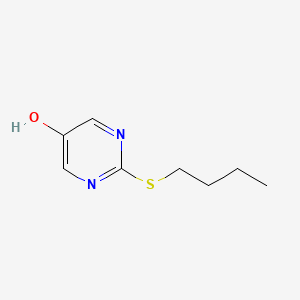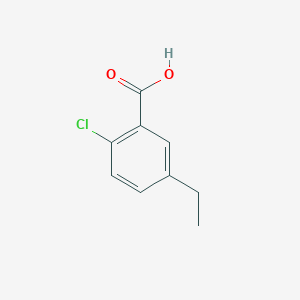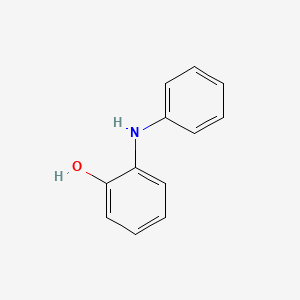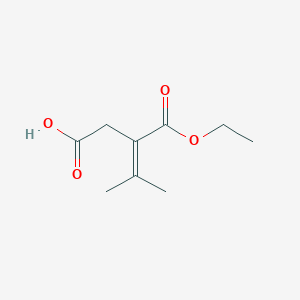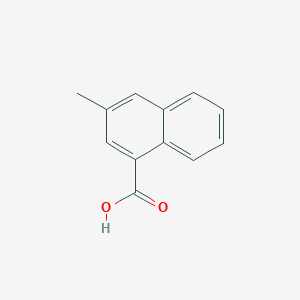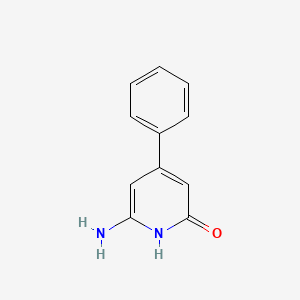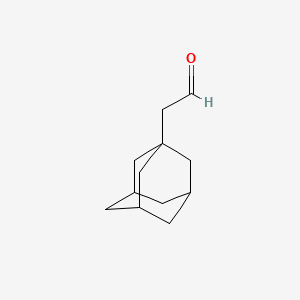
1-Adamantylacetaldehyde
概要
説明
1-Adamantylacetaldehyde is an organic compound belonging to the adamantane series. It features a unique cage-like structure, which imparts distinct physical and chemical properties. The adamantane framework is known for its rigidity and stability, making its derivatives valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Adamantylacetaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-bromoadamantane with acetylene in the presence of sulfuric acid and hexane at low temperatures . Another method includes the reaction of 1-hydroxyadamantane with acetylene under similar conditions . These reactions typically yield this compound as a major product.
Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Adamantylacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 1-adamantylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1-adamantylmethanol.
Substitution: The aldehyde group in this compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
- Oxidation yields 1-adamantylacetic acid.
- Reduction produces 1-adamantylmethanol.
- Substitution reactions can yield a variety of derivatives depending on the reagents used.
科学的研究の応用
1-Adamantylacetaldehyde has diverse applications in scientific research:
作用機序
The mechanism of action of 1-Adamantylacetaldehyde and its derivatives often involves interactions with biological membranes and enzymes. The adamantane moiety enhances the lipophilicity of molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where this compound derivatives can act as carriers for active pharmaceutical ingredients .
類似化合物との比較
- 1-Adamantylcarbaldehyde
- 1-Adamantylmethanol
- 1-Adamantylacetic acid
Comparison: 1-Adamantylacetaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications. Compared to 1-Adamantylcarbaldehyde, it has a more reactive aldehyde group, making it more versatile in synthetic applications. 1-Adamantylmethanol and 1-Adamantylacetic acid, on the other hand, are products of reduction and oxidation of this compound, respectively, and have different reactivity profiles .
特性
IUPAC Name |
2-(1-adamantyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h2,9-11H,1,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQURGBJSSSGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18220-83-2 | |
| Record name | 2-(adamantan-1-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B7902294.png)

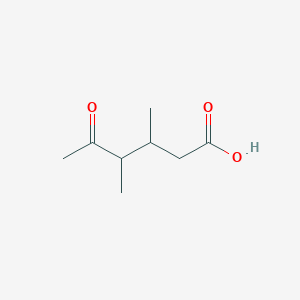
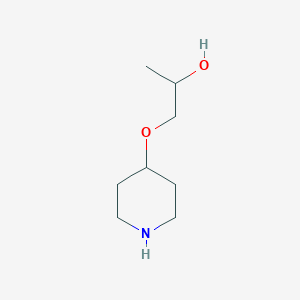
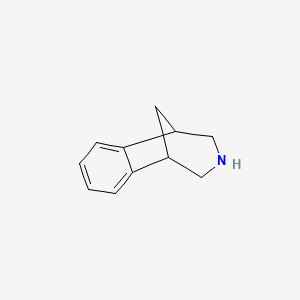
![2,6-Dimethylbenzo[d]oxazol-5-ol](/img/structure/B7902342.png)
![4-Oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B7902348.png)
